8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
CAS No. |
896296-58-5 |
|---|---|
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-12-11-17(33-3)14-20(18)34-4/h6-12,14-15H,5,13H2,1-4H3 |
InChI Key |
KDOZATJWZNVWIY-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and pharmacological profiles.
- Molecular Formula : C25H25N5O4
- Molecular Weight : 459.4971 g/mol
- CAS Number : 886901-21-9
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer efficacy:
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Prostate (PC-3) | 1.54 | Induction of apoptosis via caspase activation |
| Study B | Lung (A-549) | 3.36 | G2/M cell cycle arrest and pro-apoptotic signaling |
| Study C | Colon | 2.10 | Inhibition of dihydrofolate reductase |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research in oncology.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, which is crucial for the execution phase of cell death.
- Cell Cycle Arrest : It has been observed to induce G2/M phase cell cycle arrest, preventing cancer cells from proliferating.
- Enzyme Inhibition : Similar compounds have been noted to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and repair, thereby hindering cancer cell growth.
Case Study 1: Prostate Cancer
In a controlled study involving PC-3 prostate cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was primarily linked to apoptosis induction as evidenced by increased levels of cleaved PARP and activated caspases.
Case Study 2: Lung Cancer
Another study focused on A-549 lung cancer cells demonstrated that the compound not only reduced cell viability but also caused significant alterations in cell cycle distribution, leading to G2/M arrest. This effect was associated with upregulation of p21 and downregulation of cyclin B1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
